molecular formula C14H12ClNS2 B078246 benzyl N-(3-chlorophenyl)carbamodithioate CAS No. 13037-31-5

benzyl N-(3-chlorophenyl)carbamodithioate

Cat. No. B078246
CAS RN: 13037-31-5
M. Wt: 293.8 g/mol
InChI Key: FOGXNUMIRYZQDB-UHFFFAOYSA-N
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Description

Benzyl N-(3-chlorophenyl)carbamodithioate, also known as BCDT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BCDT is a carbamate derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of benzyl N-(3-chlorophenyl)carbamodithioate is primarily through the inhibition of acetylcholinesterase. benzyl N-(3-chlorophenyl)carbamodithioate binds to the active site of acetylcholinesterase, preventing the degradation of acetylcholine and leading to an accumulation of acetylcholine in the synaptic cleft. This results in an increase in cholinergic neurotransmission, which can improve cognitive function and memory. benzyl N-(3-chlorophenyl)carbamodithioate also has antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.

Biochemical And Physiological Effects

Benzyl N-(3-chlorophenyl)carbamodithioate has been shown to have various biochemical and physiological effects. In vitro studies have shown that benzyl N-(3-chlorophenyl)carbamodithioate inhibits the activity of acetylcholinesterase in a dose-dependent manner. benzyl N-(3-chlorophenyl)carbamodithioate has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage and reduce inflammation. In vivo studies have shown that benzyl N-(3-chlorophenyl)carbamodithioate can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

Benzyl N-(3-chlorophenyl)carbamodithioate has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action and biochemical and physiological effects have been extensively studied. benzyl N-(3-chlorophenyl)carbamodithioate is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, benzyl N-(3-chlorophenyl)carbamodithioate has some limitations. It has low solubility in water, which can limit its bioavailability and efficacy. benzyl N-(3-chlorophenyl)carbamodithioate can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of benzyl N-(3-chlorophenyl)carbamodithioate. One potential direction is to investigate the efficacy of benzyl N-(3-chlorophenyl)carbamodithioate in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is to develop new derivatives of benzyl N-(3-chlorophenyl)carbamodithioate that have improved solubility and efficacy. Additionally, further studies are needed to investigate the potential off-target effects of benzyl N-(3-chlorophenyl)carbamodithioate and to develop strategies to minimize these effects.

Synthesis Methods

Benzyl N-(3-chlorophenyl)carbamodithioate can be synthesized through various methods, including the reaction of benzyl isocyanate with 3-chlorophenylamine and carbon disulfide, and the reaction of benzyl chloride with 3-chlorophenylthiourea. The yield of benzyl N-(3-chlorophenyl)carbamodithioate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

Benzyl N-(3-chlorophenyl)carbamodithioate has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. benzyl N-(3-chlorophenyl)carbamodithioate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. benzyl N-(3-chlorophenyl)carbamodithioate has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

CAS RN

13037-31-5

Product Name

benzyl N-(3-chlorophenyl)carbamodithioate

Molecular Formula

C14H12ClNS2

Molecular Weight

293.8 g/mol

IUPAC Name

benzyl N-(3-chlorophenyl)carbamodithioate

InChI

InChI=1S/C14H12ClNS2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)

InChI Key

FOGXNUMIRYZQDB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)Cl)S

SMILES

C1=CC=C(C=C1)CSC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)NC2=CC(=CC=C2)Cl

Other CAS RN

13037-31-5

synonyms

m-Chlorophenyldithiocarbamic acid benzyl ester

Origin of Product

United States

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